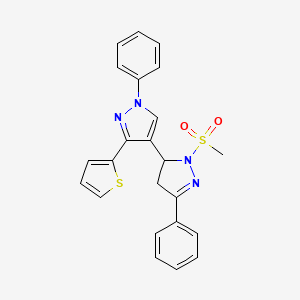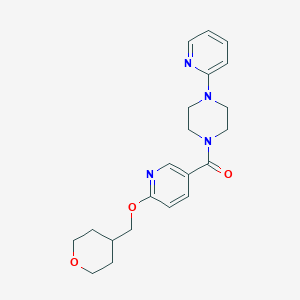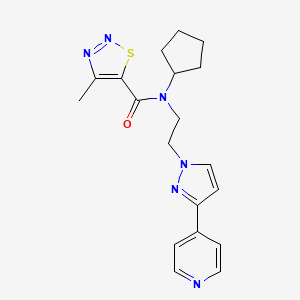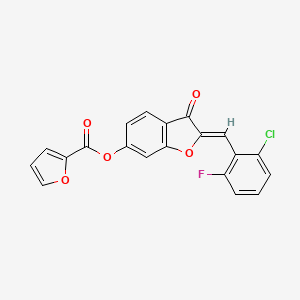
2-(methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a thiophene ring, and a bipyrazole moiety. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and bipyrazole rings suggests that the molecule may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene and bipyrazole rings, as well as the methylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic .Scientific Research Applications
Organic Semiconductors
The thiophene moiety in the compound is known for its role in the advancement of organic semiconductors . These materials are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structure could be tailored to improve charge transport properties, making it valuable for electronic device fabrication.
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties. This particular compound could potentially show anticancer , anti-inflammatory , antimicrobial , and antihypertensive activities due to the presence of the thiophene ring . Its structural analogs could be synthesized and screened for these biological effects.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be incorporated into coatings or treatments to protect metals from corrosion, especially in harsh environments.
Dental Anesthetics
The compound’s similarity to articaine, which contains a thiophene ring and is used as a dental anesthetic in Europe, suggests it could be developed into a voltage-gated sodium channel blocker for dental procedures .
Anti-Atherosclerotic Agents
Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents. The compound’s structure could be modified to enhance its efficacy as an agent to prevent or treat atherosclerosis .
Material Science Applications
Due to the compound’s thiophene component, it could be explored for use in material science applications, such as the development of new polymers with enhanced properties for industrial use .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenyl-3-thiophen-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-31(28,29)27-21(15-20(24-27)17-9-4-2-5-10-17)19-16-26(18-11-6-3-7-12-18)25-23(19)22-13-8-14-30-22/h2-14,16,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODDUVBMZZMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)
![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)
![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)
![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)
![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)




![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)